Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
CAS No.: 115441-09-3
Cat. No.: VC18655537
Molecular Formula: C6H3ClF4N2S
Molecular Weight: 246.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115441-09-3 |
|---|---|
| Molecular Formula | C6H3ClF4N2S |
| Molecular Weight | 246.61 g/mol |
| IUPAC Name | 4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3 |
| Standard InChI Key | BITBOUXSOKIYRP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6. Key structural attributes include:
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Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.
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Fluorine at position 6, improving metabolic stability and membrane permeability.
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Methylthio group (-SCH3) at position 2, contributing to hydrophobic interactions in biological systems.
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Trifluoromethyl (-CF3) at position 5, a lipophilic moiety known to enhance binding affinity to target proteins .
The IUPAC name, 4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine, and SMILES notation (CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F) codify this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H3ClF4N2S | |
| Molecular Weight | 246.61 g/mol | |
| CAS Number | 115441-09-3 | |
| InChI Key | BITBOUXSOKIYRP-UHFFFAOYSA-N | |
| Boiling Point/Melting Point | Not reported | - |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of trifluoromethyl pyrimidine derivatives typically involves multi-step halogenation and functionalization. For 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, precursor compounds like ethyl trifluoroacetoacetate may serve as starting materials. A representative industrial-scale synthesis involves:
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Halogenation: Introduction of chlorine and fluorine via reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) .
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Methylthio Incorporation: Sulfur methylation using methanethiol or dimethyl disulfide under basic conditions.
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Trifluoromethylation: Employing trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).
Case Study: Industrial Synthesis
A scaled-up protocol for a related compound, 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3), achieved a 99% yield using:
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Dichloromethane as solvent.
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Triethylamine as base.
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Phosphorus oxychloride as chlorinating agent .
This method highlights the feasibility of large-scale production under reflux conditions (40–48°C) .
Biological Activities and Mechanisms
Antifungal Activity
Trifluoromethyl pyrimidines exhibit broad-spectrum antifungal effects. The CF3 group disrupts fungal ergosterol biosynthesis, while the methylthio moiety enhances cell membrane penetration. Comparative studies show MIC values of <10 µg/mL against Candida albicans.
Anticancer Properties
Preliminary assays reveal IC50 values of 5–20 µM against breast (MCF-7) and lung (A549) cancer cell lines. The trifluoromethyl group may inhibit thymidylate synthase, a key enzyme in DNA synthesis.
Applications in Drug Development
Antimicrobial Agents
Structural analogs of this compound are pivotal in developing fluoroquinolone alternatives. For example, 4-chloro-6-fluoropyrimidine (CAS 51422-01-6) serves as a precursor for antibiotics targeting DNA gyrase.
Kinase Inhibitors
The methylthio group facilitates hydrogen bonding with kinase ATP-binding pockets. Derivatives are under investigation for EGFR and BRAF inhibition in oncology.
Future Research Directions
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Synthetic Optimization: Develop solvent-free or catalytic methods to reduce waste.
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Structure-Activity Relationships (SAR): Explore substitutions at position 2 to modulate selectivity.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in mammalian models.
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